molecular formula C12H16O3 B14720318 1,1-Dimethoxy-4-phenylbutan-2-one CAS No. 6956-46-3

1,1-Dimethoxy-4-phenylbutan-2-one

Cat. No.: B14720318
CAS No.: 6956-46-3
M. Wt: 208.25 g/mol
InChI Key: YUJCSDHAKBLSAV-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-4-phenylbutan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of two methoxy groups and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the acetalization of 4-phenylbutan-2-one with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction proceeds as follows:

    Preparation of 4-phenylbutan-2-one: This can be achieved through the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of aluminum chloride.

    Acetalization: The 4-phenylbutan-2-one is then reacted with methanol and concentrated sulfuric acid to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. The use of CSTR helps in avoiding heat accumulation and improving the safety and quality of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.

Major Products

    Oxidation: 4-phenylbutanoic acid or 4-phenylbutanone.

    Reduction: 1,1-dimethoxy-4-phenylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxy-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxy-2-phenylpropane: Similar structure but with a propane backbone.

    4-Phenylbutan-2-one: Lacks the methoxy groups.

    1,1-Dimethoxy-4-phenylbutanol: The reduced form of 1,1-dimethoxy-4-phenylbutan-2-one.

Uniqueness

This compound is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

6956-46-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1,1-dimethoxy-4-phenylbutan-2-one

InChI

InChI=1S/C12H16O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

YUJCSDHAKBLSAV-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CCC1=CC=CC=C1)OC

Origin of Product

United States

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